REACTION_CXSMILES
|
[H-].[Na+].[OH:3][CH2:4][C:5]([CH2:13][CH3:14])([CH2:11][CH3:12])[CH2:6][S:7]([NH2:10])(=[O:9])=[O:8].Cl[C:16]1[C:17]([CH3:25])=[CH:18][C:19]2[N:20]([N:22]=[CH:23][N:24]=2)[N:21]=1.Cl>CN(C)C=O.O>[CH2:11]([C:5]([CH2:13][CH3:14])([CH2:6][S:7](=[O:8])(=[O:9])[NH2:10])[CH2:4][O:3][C:16]1[C:17]([CH3:25])=[CH:18][C:19]2[N:20]([N:22]=[CH:23][N:24]=2)[N:21]=1)[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
0.672 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
3-hydroxy-2,2-diethyl-1-propanesulfonamide
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
OCC(CS(=O)(=O)N)(CC)CC
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC=2N(N1)N=CN2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under reduced pressure at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred under a nitrogen atmosphere at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 3 portions of ethyl acetate-tetrahydrofuran (2:1)
|
Type
|
WASH
|
Details
|
The extract was washed with saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
the residue was subjected to silica gel column chromatography, elution
|
Type
|
ADDITION
|
Details
|
The fractions containing the object product
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
50 ml of 5N-hydrochloric acid was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water and aqueous solution of sodium hydrogen carbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with 3 portions of ethyl acetate-tetrahydrofuran (1:1)
|
Type
|
WASH
|
Details
|
The extract was washed with saturated aqueous solution of sodium chloride once
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from hot ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(COC=1C(=CC=2N(N1)N=CN2)C)(CS(N)(=O)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.79 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |